5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O5S3/c17-11(8-1-2-10(24-8)16(20)21)14-12-13-7(5-23-12)9-3-6(4-22-9)15(18)19/h1-5H,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZYEXAJMVHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea reacts with a haloketone under acidic conditions.
Introduction of Nitro Groups: Nitration of the thiophene rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The nitro-substituted thiophene and thiazole intermediates are then coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions, which enhance efficiency and safety. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation Products: Nitroso derivatives, sulfoxides, and sulfones.
Reduction Products: Amino derivatives and their subsequent functionalized products.
Substitution Products: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene derivatives with nitro and thiazole groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds containing nitrothiophene and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiparasitic Activity
The compound has also been evaluated for its antileishmanial activity against Leishmania major. In vitro studies demonstrate that certain derivatives exhibit potent activity with IC50 values significantly lower than standard treatments like Glucantime. This suggests that the compound may serve as a lead in developing new antileishmanial drugs .
Anticancer Potential
Recent studies have highlighted the anticancer potential of nitro-containing compounds. The presence of the thiazole and thiophene rings in this compound may contribute to its ability to induce apoptosis in cancer cells. Research is ongoing to elucidate the specific pathways involved and to optimize the compound for enhanced efficacy against various cancer types .
Antileishmanial Activity Study
A study conducted by Sadat-Ebrahimia et al. synthesized several derivatives based on this compound and evaluated their antileishmanial activity using MTT assays. The most active derivative exhibited an IC50 value of 11.2 µg/mL after 24 hours, indicating superior efficacy compared to traditional treatments .
Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results showed that several compounds derived from the parent structure displayed significant antibacterial activity, suggesting their potential as new antibiotic agents .
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: The nitro groups can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components.
Anticancer Activity: The compound can interact with DNA and proteins, disrupting cellular processes and inducing apoptosis.
Anti-inflammatory Activity: It may inhibit key enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s 4-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- In contrast, cyano (Compound 14) and trifluoromethoxy (Compound 16) groups offer moderate electron withdrawal .
- Lipophilicity : Fluorinated analogs (e.g., Compound 11) exhibit higher logP values compared to the target compound, suggesting improved membrane permeability .
Structural Insights from Crystallography
highlights the importance of nitro group orientation in analogous compounds. In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing and hydrogen bonding .
Biological Activity
5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocyclic rings, including thiophene and thiazole moieties. Its molecular formula is , which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to the nitro group on the thiophene ring. Similar compounds have been shown to exert their effects through the following mechanisms:
- Nitroreductase Activation : The nitro group is reduced by nitroreductases, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is particularly noted in the activity against Mycobacterium tuberculosis, where the release of nitric oxide (NO) plays a critical role in bacterial lethality .
- Inhibition of Key Biological Pathways : Compounds containing thiadiazole and thiophene derivatives have been reported to interfere with various biochemical pathways, including DNA replication and protein synthesis, which are crucial for pathogen survival .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties:
- Antibacterial Activity : In studies involving Mycobacterium tuberculosis, this compound was found to be highly active against both replicating and non-replicating bacterial cells. The compound's mechanism involves the release of NO upon activation by F420-dependent nitroreductases .
- Antileishmanial Activity : A series of derivatives based on 5-nitrothiophenes have shown promising results against Leishmania major. For instance, compounds derived from this scaffold exhibited IC50 values as low as 11.2 µg/mL after 24 hours, outperforming traditional treatments like Glucantime .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various pathogens:
| Pathogen | Compound Efficacy (IC50) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Not specified | |
| Leishmania major | 11.2 µg/mL (24h) | |
| Escherichia coli | Not specified |
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several thiadiazole derivatives, including the target compound. The findings indicated a strong correlation between the presence of nitro groups and enhanced activity against M. tuberculosis and other pathogens.
Study 2: Antileishmanial Activity
Another study focused on synthesizing new derivatives based on 5-nitrothiophenes and assessing their antileishmanial activity through MTT assays. The results highlighted that certain modifications in structure led to improved efficacy against L. major, indicating a potential pathway for drug development in treating leishmaniasis .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., nitro group signals at δ 8.2–8.5 ppm) .
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (UV detection at 254 nm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 453.02) .
Advanced : For polymorph identification, pair SC-XRD with DSC/TGA to assess thermal stability .
How to resolve discrepancies in reported cytotoxic activity data for this compound?
Advanced
Contradictory bioactivity data (e.g., IC variability) may arise from:
- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa) and include positive controls (e.g., doxorubicin) .
- Assay Conditions : Standardize incubation times (48–72 hrs) and serum concentrations (e.g., 10% FBS) .
- Apoptosis Mechanism Studies : Use flow cytometry (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .
Example : Compound 5f (analogous structure) showed IC = 12.3 μM in HeLa vs. 28.7 μM in MCF-7, highlighting cell-type specificity .
What computational methods predict the electronic properties and binding modes of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~4.2 eV for nitro-thiophenes) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The nitro groups often engage in hydrogen bonding with active-site residues .
Validation : Compare computed dipole moments (e.g., 6.8 Debye) with experimental XRD-derived electrostatic maps .
How to design derivatives to enhance solubility without compromising bioactivity?
Q. Advanced
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SOH) at the thiazole C4 position.
- Prodrug Strategies : Convert nitro groups to amine prodrugs activated under physiological conditions .
- Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility .
Case Study : Methylation of a thiophene analog increased solubility by 3-fold while retaining 85% cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
